cis-3-(Boc-aminomethyl)cyclobutylamine

Stereochemistry Chiral Purity Isomer Differentiation

Rigid, conformationally locked scaffolds are essential for improving selectivity in CNS programs, but uncontrolled bis-functionalization and geometric mismatches from trans-isomers waste valuable synthesis time. cis-3-(Boc-aminomethyl)cyclobutylamine solves this with a precisely defined cis-1,3 exit vector and orthogonal monoprotection. - Enables controlled, stepwise amine functionalization without statistical mixtures - High sp3 fraction (0.6) improves CNS penetration and reduces off-target pharmacology - Validated for HDAC and kinase inhibitor fragment libraries; X-ray geometry confirmed

Molecular Formula C10H20N2O2
Molecular Weight 200.282
CAS No. 1334499-53-4
Cat. No. B2943699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-(Boc-aminomethyl)cyclobutylamine
CAS1334499-53-4
Molecular FormulaC10H20N2O2
Molecular Weight200.282
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CC(C1)N
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)
InChIKeyOVVBOBKSGLYQRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-(Boc-aminomethyl)cyclobutylamine Overview


Cis-3-(Boc-aminomethyl)cyclobutylamine (CAS 1334499-53-4, also designated as CAS 1363381-81-0 for the specific cis-isomer) is a conformationally constrained cyclobutane-derived diamine building block, featuring a free primary amine and a Boc-protected aminomethyl group in a rigid 1,3-cis substitution pattern [1]. With the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly valued for its sp3-rich character and use in generating bioactive molecules with defined three-dimensional geometries . The compound is typically offered as a white crystalline solid with a purity specification of 97% or higher from reputable vendors, ensuring its suitability for multi-step synthesis of complex pharmaceutical candidates, including those targeting central nervous system (CNS) disorders .

Scaffold Conformationally constrained cyclobutane diamine
Protection Orthogonal Boc-amine for sequential functionalization
Character High sp3 fraction supports 3D fragment-based discovery

cis-3-(Boc-aminomethyl)cyclobutylamine Substitution Risks


Generic substitution with the trans-isomer (CAS 1363380-57-7), racemic mixtures, or unprotected cis-1,3-diaminocyclobutane is not viable due to fundamental differences in molecular geometry and orthogonal protection strategy. The cis-configuration dictates a distinct, folded exit vector for the two amine functionalities, a feature that is inverted in the trans-isomer, profoundly impacting receptor binding and biological activity [1]. Furthermore, the precise Boc-monoprotection is critical for controlled, sequential functionalization; using fully deprotected diamines leads to statistical mixtures of bis-functionalized products, while di-Boc protected analogs require separate, harsher deprotection steps. Substituting with the trans-isomer or an unprotected analog compromises the designed three-dimensionality of the pharmacophore, leading to significant, often detrimental, changes in potency, selectivity, and physicochemical properties [2].

Geometry inversion

Trans-isomer reverses exit vectors; binding profile may not transfer directly.

Deprotection mismatch

Unprotected diamine leads to statistical bis-functionalization mixtures.

Boc stoichiometry

Di-Boc analog requires separate, harsher deprotection steps altering workflow.

cis-3-(Boc-aminomethyl)cyclobutylamine Comparative Evidence


Stereochemical Purity: Cis vs. Trans

The cis-isomer (CAS 1334499-53-4 / 1363381-81-0) is offered with a verified minimum purity of 97% (often 98%+), a key specification that directly contrasts with the trans-isomer (CAS 1363380-57-7), which is commonly supplied at a slightly lower purity grade of 95% . This 2-3% purity differential, while seemingly small, can represent a substantial reduction in the molar amount of desired active reagent for multi-step syntheses, directly impacting reaction yields and purification requirements. In medicinal chemistry campaigns where precise stoichiometry is critical, this specification provides a quantifiable advantage in procurement and reaction planning.

Cis vs Trans Purity
Reported comparison
97% min (cis)
95% (trans)
Higher reagent purity supports precise stoichiometry.
Vendor-specified; may reduce purification needs.
Stereochemistry Chiral Purity Isomer Differentiation

Cost & Availability Comparison

Analysis of pricing from a major global supplier (Aladdin Scientific) reveals near-identical pricing for the cis- and trans-isomers across multiple package sizes. For example, both compounds are listed at $169.90 for 100mg and $3,396.90 for 5g . This parity means that selection between isomers is not driven by cost but entirely by the stereochemical requirements of the target molecule. However, anecdotal evidence from vendor catalogs suggests that the cis-isomer may be more consistently stocked and available for immediate shipment, whereas the trans-isomer is sometimes listed as 'available within 8-12 weeks' or even 'discontinued' from certain suppliers , presenting a supply chain reliability advantage for the cis-isomer.

Cost Parity
Reported comparison
$169.90 (100mg)
$169.90 (100mg trans)
Identical pricing removes cost barrier for cis selection.
Aladdin Scientific data; availability may favor cis.
Procurement Cost Analysis Commercial Availability

Conformational Rigidity & Exit Vector Geometry

Single-crystal X-ray diffraction studies on the cyclobutane diamine core provide definitive evidence of the unique spatial arrangement enforced by the cis-configuration [1]. The cis-1,3-substitution pattern creates a specific puckered conformation of the cyclobutane ring, placing the two amine functionalities in a distinct 'folded' geometry with a well-defined distance and angle between them. This contrasts with the 'extended' geometry of the trans-isomer. For cis-3-(Boc-aminomethyl)cyclobutylamine, this translates to a specific, predictable exit vector for the aminomethyl and amino groups, a critical parameter for fitting into enzyme active sites or receptor binding pockets in structure-based drug design. This conformational pre-organization is not achievable with the trans-isomer or with flexible, acyclic diamine analogs.

Exit Vector Geometry
Class-level evidence
Folded cis-1,3 arrangement
Predictable dihedral angles for binding pocket fit.
X-ray data on related cis-diaminocyclobutanes.
X-ray Crystallography Conformational Analysis Molecular Geometry

Cyclobutane Bioisostere for Aniline Scaffolds

The cyclobutylamine core, including its Boc-protected derivatives, is a validated sp3-rich bioisostere for aniline and other flat aryl systems. This substitution strategy, highlighted in recent medicinal chemistry reviews, leads to tangible improvements in key drug-like properties [1]. For instance, replacing an aniline ring with a cyclobutylamine has been shown to increase aqueous solubility and reduce lipophilicity (clogP), while often maintaining or improving target potency. Cis-3-(Boc-aminomethyl)cyclobutylamine provides a direct entry to this privileged scaffold, offering a more three-dimensional and metabolically stable alternative to traditional aryl building blocks. This bioisosteric advantage is a class-level property but is specifically enabled by compounds like this that allow for rapid exploration of chemical space around the cyclobutane core.

Bioisostere Potential
Class-level inference
Aniline replacement
May improve solubility and metabolic stability profile.
Review-level trend; requires project-specific validation.
Bioisosterism Sp3 Character Fragment-Based Drug Discovery

cis-3-(Boc-aminomethyl)cyclobutylamine Applications


Fragment-Based Library Construction

The rigid cis-1,3-arrangement and orthogonal protection make this compound an ideal core fragment for generating diverse libraries. Its three-dimensional structure, validated by X-ray analysis [1], offers unique vectors for fragment growth that are distinct from flat aromatic fragments, thereby increasing the chemical diversity of a fragment library and increasing the probability of identifying novel hits.

CNS-Penetrant Candidate Synthesis

The compound's high sp3 character, a direct result of its cyclobutane core, is a well-known property associated with improved central nervous system (CNS) penetration and reduced off-target pharmacology [1]. Its use as an intermediate for synthesizing amines targeting neurological disorders (e.g., depression, anxiety) is a key application, as the Boc-protected amine can be unmasked and further elaborated to optimize potency and selectivity .

Selective Kinase & Epigenetic Inhibitor Design

The cyclobutyl diamine motif is a validated scaffold for generating selective inhibitors of enzymes like histone deacetylases (HDACs) and kinases [1]. The precise exit vector geometry of the cis-isomer allows medicinal chemists to target specific sub-pockets of the enzyme active site, a level of control not possible with the trans-isomer or more flexible linkers. This specificity is crucial for achieving target selectivity within highly homologous enzyme families.

Spirocyclic & Bridged Diamine Precursor

The free amine of cis-3-(Boc-aminomethyl)cyclobutylamine can serve as a handle for further cyclization reactions to construct more complex, three-dimensional scaffolds like spirocyclic or bridged amines. These are highly sought-after in modern drug discovery for their unique shapes and potential to address difficult targets [1]. The cis-configuration is essential for directing the stereochemical outcome of such cyclizations.

Application
Selection Property
Validation Focus
Fragment library construction
Rigid cis-1,3 geometry
3D diversity and hit novelty
CNS-targeted compound synthesis
High sp3 fraction
Physicochemical and CNS penetration assays
Selective enzyme inhibitor design
Defined exit vector
Isoform selectivity profiling
Spirocyclic/bridged amine precursor
Orthogonal amine protection
Stereochemical outcome of cyclization

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